molecular formula C11H12O4 B12667441 Carbonic acid, 4-formylphenyl propyl ester CAS No. 50262-55-0

Carbonic acid, 4-formylphenyl propyl ester

Cat. No.: B12667441
CAS No.: 50262-55-0
M. Wt: 208.21 g/mol
InChI Key: KMBHHVRNNCMBLK-UHFFFAOYSA-N
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Description

Carbonic acid, 4-formylphenyl propyl ester is an organic compound with the molecular formula C11H12O4 It is an ester derivative of carbonic acid and is characterized by the presence of a 4-formylphenyl group attached to the propyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 4-formylphenyl propyl ester typically involves the esterification of carbonic acid with 4-formylphenol and propanol. The reaction is usually carried out in the presence of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction scheme is as follows:

Carbonic acid+4-formylphenol+PropanolCarbonic acid, 4-formylphenyl propyl ester+Water\text{Carbonic acid} + \text{4-formylphenol} + \text{Propanol} \rightarrow \text{this compound} + \text{Water} Carbonic acid+4-formylphenol+Propanol→Carbonic acid, 4-formylphenyl propyl ester+Water

The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The ester is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the esterification process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 4-formylphenyl propyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Hydrolysis: 4-formylphenol and propanol.

    Reduction: 4-hydroxyphenyl propyl ester.

    Oxidation: 4-carboxyphenyl propyl ester.

Scientific Research Applications

Carbonic acid, 4-formylphenyl propyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbonic acid, 4-formylphenyl propyl ester involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis to release the parent alcohol and acid. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, propargyl phenyl ester
  • Carbonic acid, methyl phenyl ester
  • Carbonic acid, ethyl phenyl ester

Uniqueness

Carbonic acid, 4-formylphenyl propyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and potential applications compared to other esters of carbonic acid. The formyl group allows for additional chemical modifications and interactions, making this compound versatile for various research and industrial applications.

Properties

CAS No.

50262-55-0

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(4-formylphenyl) propyl carbonate

InChI

InChI=1S/C11H12O4/c1-2-7-14-11(13)15-10-5-3-9(8-12)4-6-10/h3-6,8H,2,7H2,1H3

InChI Key

KMBHHVRNNCMBLK-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OC1=CC=C(C=C1)C=O

Origin of Product

United States

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